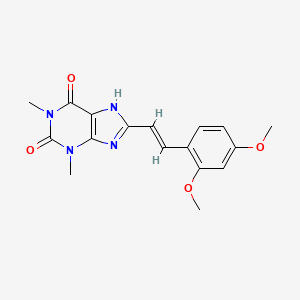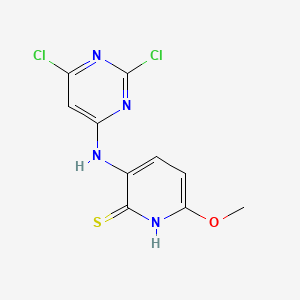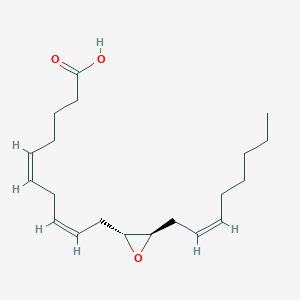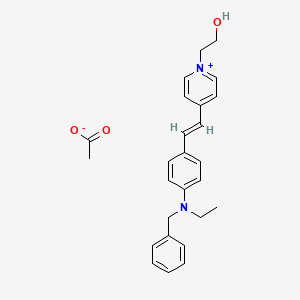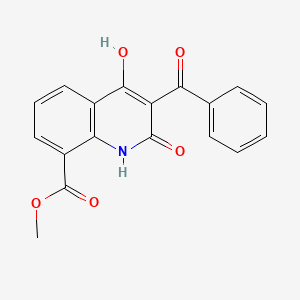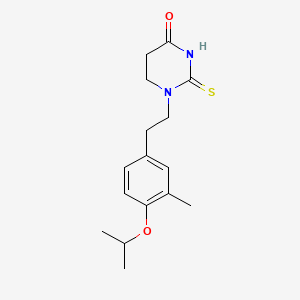
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone core, a tetrahydro configuration, and a thioxo group. The presence of a phenyl group substituted with a methylethoxy group further adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of starting materials such as substituted anilines, which undergo cyclization reactions to form the pyrimidinone ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution may include the use of halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function. Additionally, the compound may modulate signaling pathways by interacting with receptors or other cellular proteins.
Comparación Con Compuestos Similares
Similar Compounds
4(1H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.
Thioxo compounds: Molecules containing thioxo groups with varying structural frameworks.
Phenyl-substituted compounds: Compounds with phenyl groups substituted with different functional groups.
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- stands out due to its unique combination of a pyrimidinone core, a tetrahydro configuration, and a thioxo group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88655-36-1 |
|---|---|
Fórmula molecular |
C16H22N2O2S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-[2-(3-methyl-4-propan-2-yloxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C16H22N2O2S/c1-11(2)20-14-5-4-13(10-12(14)3)6-8-18-9-7-15(19)17-16(18)21/h4-5,10-11H,6-9H2,1-3H3,(H,17,19,21) |
Clave InChI |
UHLRZTZHQRWHPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CCN2CCC(=O)NC2=S)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


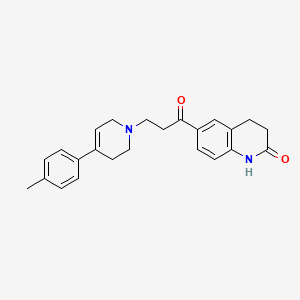
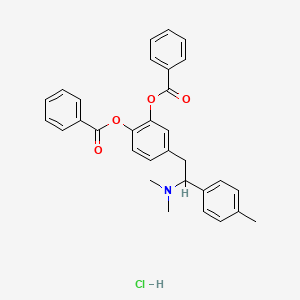
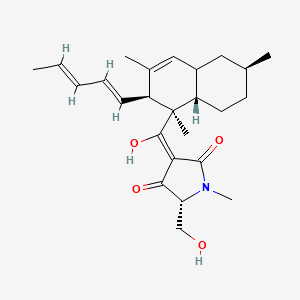

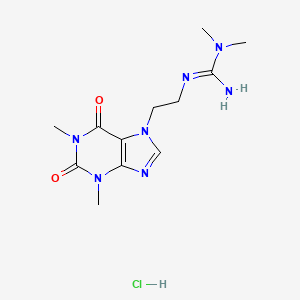
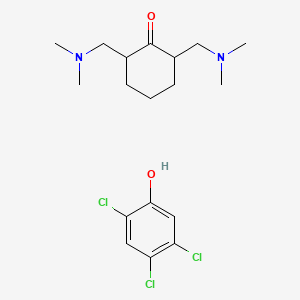
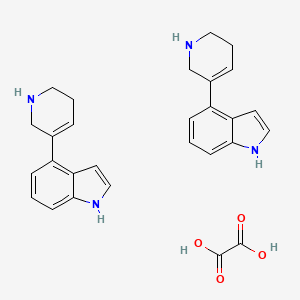

![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)
